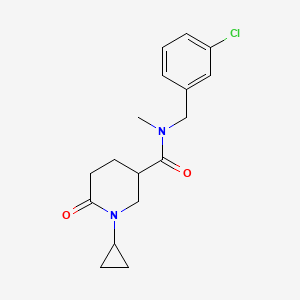![molecular formula C9H11N3O5 B5057922 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5057922.png)
3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as CEPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CEPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of CEPC is not fully understood, but it has been reported to act as an inhibitor of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). CEPC has also been reported to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CEPC has been reported to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. CEPC has also been shown to reduce oxidative stress and apoptosis in neuronal cells, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CEPC has several advantages for lab experiments, including its high purity and stability. However, one limitation of CEPC is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CEPC.
Zukünftige Richtungen
There are several future directions for research on CEPC. One potential area of research is the development of CEPC-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of the anti-cancer properties of CEPC, and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CEPC, which may lead to the development of more effective and safer therapies.
Synthesemethoden
The synthesis of CEPC has been achieved through various methods, including the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and ammonia, followed by the reaction with 2-aminoacetic acid. Another method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with glycine ethyl ester, followed by the reaction with phosgene and ammonia. Both methods have been reported to yield high purity CEPC.
Wissenschaftliche Forschungsanwendungen
CEPC has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CEPC has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and apoptosis in neuronal cells. Additionally, CEPC has been reported to have potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(2-carboxyethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-12-4-5(9(16)17)7(11-12)8(15)10-3-2-6(13)14/h4H,2-3H2,1H3,(H,10,15)(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNEHPEZPFYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-carboxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)
![N-(4-{[2-(2-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5057870.png)



![methyl 3-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5057895.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5057919.png)
![N-ethyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5057929.png)
![4-[(4-bromo-2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5057941.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5057948.png)